1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research. The presence of a hydroxypropyl group further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: This can be achieved by reacting furan-2-carbaldehyde with a suitable reagent to introduce the hydroxypropyl group.
Coupling with Thiophene: The hydroxypropyl intermediate is then reacted with thiophene-2-isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, maintaining optimal temperatures, and ensuring high purity of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the furan and thiophene rings.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced furan and thiophene derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea exerts its effects is largely dependent on its interaction with molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropyl group may enhance solubility and facilitate binding to specific sites.
Comparison with Similar Compounds
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of thiophene.
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(benzothiophen-2-yl)urea: Contains a benzothiophene ring, offering different reactivity.
Uniqueness: 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is unique due to the combination of furan and thiophene rings, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-9(10-3-1-7-17-10)5-6-13-12(16)14-11-4-2-8-18-11/h1-4,7-9,15H,5-6H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHMUGARFXNEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)NC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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